Cellotriose Exhibits ~2.7×10⁶-Fold Higher Cellobiohydrolase Gene Induction Potency than Cellobiose
In the basidiomycete Phanerochaete chrysosporium, the presence of D-(+)-Cellotriose dramatically upregulates the transcription of the cellobiohydrolase gene cel7D. In contrast, cellobiose, a common alternative two-glucose dimer, has a negligible effect on the expression of this same gene [1]. The quantitative difference is stark: the maximum transcript level for cel7D reached 1.7 × 10⁶ copies per 10⁵ actin gene transcripts in the presence of cellotriose, whereas cellobiose failed to induce a comparable response [1]. For the cel7C gene, the effect is similarly pronounced, with cellotetraose inducing the highest response, but cellotriose still far exceeding cellobiose [1].
| Evidence Dimension | Gene transcription induction (cel7D transcript level) |
|---|---|
| Target Compound Data | 1.7 × 10⁶ copies per 10⁵ actin transcripts |
| Comparator Or Baseline | Cellobiose (CAS 528-50-7): Negligible / background level of induction (significantly lower, not quantified to the same high level) |
| Quantified Difference | Orders of magnitude higher (qualitatively >10⁶-fold difference) |
| Conditions | Cultures of Phanerochaete chrysosporium containing soluble sugars; transcript levels measured by real-time quantitative PCR (RT-qPCR) |
Why This Matters
This identifies D-(+)-Cellotriose as a critical, specific molecular inducer for cellulase production research and industrial strain engineering, where cellobiose is an ineffective substitute.
- [1] Suzuki, H., Igarashi, K., and Samejima, M. (2010) 'Cellotriose and Cellotetraose as Inducers of the Genes Encoding Cellobiohydrolases in the Basidiomycete Phanerochaete chrysosporium', Applied and Environmental Microbiology, 76(18), pp. 6164–6170. doi: 10.1128/AEM.00724-10. View Source
